Cas no 955533-56-9 (3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide)

3-Fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a tetrahydroquinoline moiety. This compound is of interest in medicinal chemistry due to its potential as a bioactive scaffold, particularly in targeting central nervous system (CNS) receptors or enzymes. The fluorine substitution enhances metabolic stability and binding affinity, while the propyl-tetrahydroquinoline group contributes to lipophilicity, improving membrane permeability. Its well-defined structure allows for precise modifications, making it a versatile intermediate in drug discovery. The compound's synthetic accessibility and functional group compatibility further support its utility in developing novel therapeutic agents.
3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide structure
955533-56-9 structure
Product Name:3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide
CAS No:955533-56-9
MF:C20H25FN2O2S
MW:376.488107442856
CID:5833632
PubChem ID:16837723
Update Time:2025-08-05

3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
    • AKOS024637035
    • 3-fluoro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
    • F2294-0130
    • 955533-56-9
    • 3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
    • 3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide
    • Inchi: 1S/C20H25FN2O2S/c1-2-12-23-13-4-5-17-14-16(8-9-20(17)23)10-11-22-26(24,25)19-7-3-6-18(21)15-19/h3,6-9,14-15,22H,2,4-5,10-13H2,1H3
    • InChI Key: XVXRJWWBMTXZCB-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2C=CC3=C(C=2)CCCN3CCC)(=O)=O)=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 376.16207738g/mol
  • Monoisotopic Mass: 376.16207738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 57.8Ų

3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide

3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No 955533-56-9, known as 3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a fluoro group attached to a benzene ring and a sulfonamide moiety connected to a tetrahydroquinoline derivative. The presence of these functional groups makes it a versatile molecule with unique chemical and biological properties.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery due to their ability to interact with various biological targets. The sulfonamide group in this compound is particularly interesting as it is known to enhance bioavailability and stability in biological systems. Additionally, the fluoro group contributes to the molecule's lipophilicity, which is crucial for its potential use in pharmaceutical applications.

The synthesis of 3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide involves a multi-step process that combines advanced organic chemistry techniques. Researchers have explored various strategies to optimize the synthesis pathway, ensuring high yield and purity. These methods include nucleophilic aromatic substitution and coupling reactions, which are essential for constructing the complex structure of this molecule.

In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its ability to modulate specific biological pathways makes it a potential candidate for the development of novel therapeutic agents. For instance, studies have demonstrated its activity against certain enzymes and receptors that are implicated in diseases such as cancer and neurodegenerative disorders.

Moreover, the sulfonamide group in this compound has been found to exhibit anti-inflammatory properties, further expanding its potential therapeutic applications. Recent research has also focused on its pharmacokinetic profile, with studies indicating favorable absorption and metabolism characteristics in preclinical models.

The structural complexity of 3-fluoro-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide presents both challenges and opportunities for chemists and pharmacologists. Its intricate architecture allows for fine-tuning of its properties through targeted modifications. For example, altering the substituents on the tetrahydroquinoline ring or modifying the sulfonamide group can significantly influence its biological activity and pharmacokinetic behavior.

In conclusion, CAS No 955533-56-9 represents a cutting-edge compound with immense potential in drug discovery and development. Its unique structure and functional groups make it a valuable tool for researchers exploring new therapeutic strategies. As ongoing studies continue to uncover its full range of applications, this compound is poised to play a significant role in advancing modern medicine.

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